REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([OH:6])=O.[CH2:7]([NH:9][C:10](=[S:13])[NH:11][NH2:12])[CH3:8].C(N=C=NC(C)C)(C)C.OC1C2N=NNC=2C=CC=1.N(C(=S)N)N.C(=O)(O)[O-].[Na+]>CN(C)C=O.O>[CH2:7]([NH:9][C:10]([NH:11][NH:12][C:4](=[O:6])[CH2:3][O:2][CH3:1])=[S:13])[CH3:8] |f:5.6|
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Name
|
|
Quantity
|
581 mg
|
Type
|
reactant
|
Smiles
|
C(C)NC(NN)=S
|
Name
|
|
Quantity
|
615 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
69.6 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
N(N)C(N)=S
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred under argon at ambient temperatures for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness the crude
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtration the filtrate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness the crude
|
Type
|
CUSTOM
|
Details
|
was recrystallized in ethyl acetate/heptane
|
Type
|
FILTRATION
|
Details
|
Filtration and recrystallization of the mother liquor
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(=S)NNC(COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |